molecular formula C20H23N5O2S B6496460 1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide CAS No. 1013804-90-4

1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B6496460
CAS No.: 1013804-90-4
M. Wt: 397.5 g/mol
InChI Key: UNQIQDDCOUTSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates a 1,3-benzothiazole moiety, a 5-isopropyl-substituted pyrazole core, and a piperidine-4-carboxamide group. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its bioactivity in kinase inhibition and antimicrobial applications . The pyrazole ring, substituted with a propan-2-yl group, enhances steric bulk and modulates lipophilicity, while the piperidine carboxamide contributes to hydrogen bonding and solubility. Structural analogs in the literature often replace the benzothiazole with other heterocycles (e.g., pyrimidines or thiophenes) or modify substituents on the pyrazole and piperidine rings to tune pharmacological properties .

Properties

IUPAC Name

1-[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-12(2)16-11-15(19(27)24-9-7-13(8-10-24)18(21)26)23-25(16)20-22-14-5-3-4-6-17(14)28-20/h3-6,11-13H,7-10H2,1-2H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQIQDDCOUTSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, pharmacology, and other relevant areas.

Medicinal Chemistry

Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. It operates by inhibiting specific cellular pathways involved in tumor growth and proliferation. Research indicates that derivatives of benzothiazole compounds often exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Pharmacological Applications

Neurological Disorders : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzothiazole moiety is known for its ability to cross the blood-brain barrier, making it a suitable candidate for central nervous system (CNS) applications .

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives, including the target compound. In vitro assays demonstrated that these compounds inhibited cell proliferation in human cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial evaluation was conducted where the compound was tested against a panel of pathogens. Results indicated a significant reduction in bacterial viability, supporting its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Amide Hydrolysis and Carboxylic Acid Formation

The carboxamide group (-CONH₂) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying bioavailability or generating intermediates for further functionalization. For example:

R-CONH2+H2OH+/OHR-COOH+NH3\text{R-CONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{NH}_3

Similar hydrolysis pathways are observed in structurally related carboxamide compounds .

Key Factors:

  • Acid-Catalyzed Hydrolysis : Proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Base-Catalyzed Hydrolysis : Involves hydroxide ion attack on the carbonyl carbon.

  • Reaction conditions (e.g., HCl/H₂O or NaOH/EtOH) and temperature significantly influence reaction rates .

Pyrazole Ring Reactivity

The pyrazole core (1H-pyrazole) can undergo electrophilic substitution at the 4-position, though steric hindrance from the isopropyl group may limit reactivity. Potential reactions include:

  • Nitration : Introduction of nitro groups using HNO₃/H₂SO₄.

  • Halogenation : Bromination or chlorination via NBS or Cl₂/FeCl₃.

Benzothiazole Ring Reactivity

The benzothiazole moiety participates in:

  • Nucleophilic Aromatic Substitution : At the 2-position with strong nucleophiles (e.g., amines or thiols) .

  • Oxidation : Conversion to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂.

Piperidine Ring Modifications

The piperidine ring may undergo:

  • N-Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to form quaternary ammonium salts .

  • Ring-Opening Reactions : Under strong acidic conditions, leading to linear amines .

Cross-Coupling Reactions

The compound’s aromatic systems are amenable to palladium-catalyzed cross-couplings, a strategy widely used in medicinal chemistry:

Reaction Type Catalyst/Base Applications Example
Suzuki-MiyauraPd(OAc)₂, Na₂CO₃Arylation of benzothiazole/pyrazole ringsCoupling with aryl boronic acids
Buchwald-HartwigPd₂(dba)₃, XantphosIntroduction of amino groupsAmination at pyrazole C4

These reactions enable precise structural diversification for SAR studies .

Condensation and Cyclization Reactions

The carbonyl group facilitates condensation with nucleophiles (e.g., hydrazines, hydroxylamines), forming fused heterocycles. For instance:

  • Schiff Base Formation : Reaction with primary amines to generate imine derivatives .

  • Cycloaddition : Participation in [3+2] cycloadditions with nitriles or azides .

Solvolysis and Stability

The compound’s stability in solvents is pH-dependent:

  • Aprotic Solvents (DMF, THF) : Promote nucleophilic reactions at the carboxamide group.

  • Protic Solvents (EtOH, H₂O) : Enhance hydrolysis rates under acidic/basic conditions.

Degradation Pathways :

  • Thermal decomposition above 200°C, releasing CO₂ and NH₃.

  • Photooxidation of the benzothiazole sulfur atom .

Comparative Reactivity of Analogous Compounds

The table below highlights reactivity trends in structurally related molecules:

Compound Key Reactive Sites Dominant Reaction
1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid Carboxylic acid, PiperidineEsterification, N-alkylation
N-(1,3-benzothiazol-2-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamidePyrimidine, AmideHydrolysis, Suzuki coupling
1-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-olPyrazole, BenzothiazoleElectrophilic substitution, Oxidation

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Benzothiazole-pyrazole 5-(propan-2-yl), piperidine-4-carboxamide ~458.5 (estimated) -
EP 1 948 661 B1 () Pyrazolo[4,3-d]pyrimidine Piperidine-4-carboxylic acid, ethoxyethyl ~443.5 (estimated)
Example 76 () Pyrazolo[3,4-d]pyrimidine Thiophene-morpholinomethyl, chromenone 531.3
CB1R Antagonist () Pyrazole Sulfonamide-pyrrolidine, trifluoromethylphenyl ~700 (estimated)
Compound Pyrazolone Benzothiazol-2-yl, propynyl -

Key Observations :

  • The target compound’s benzothiazole-pyrazole hybrid distinguishes it from pyrazolopyrimidine-based analogs (e.g., ), which prioritize hydrogen-bonding interactions via pyrimidine nitrogens.
  • The piperidine-4-carboxamide group contrasts with carboxylic acid derivatives (), likely improving blood-brain barrier (BBB) avoidance due to higher topological polar surface area (tPSA) .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Compound Biological Activity tPSA (Ų) LogP Melting Point (°C) Reference
Target Compound Not explicitly reported (structural analogs suggest kinase/CB1R modulation) ~95 (estimated) ~3.5 (estimated) - -
Compound CB1R antagonist (B/P = 1/64), weight-loss efficacy in DIO mice >90 ~5.0 -
Example 76 () Kinase inhibitor (implied by pyrazolopyrimidine core) - - 252–255
Compound Unspecified (benzothiazole may confer antimicrobial activity) - - -

Key Observations :

  • The target compound’s estimated tPSA (>90 Ų) aligns with peripherally restricted agents like ’s CB1R antagonist, minimizing CNS side effects .
  • Higher LogP in ’s compound (vs.

Preparation Methods

Formation of the Pyrazole Ring

The 5-isopropyl-1H-pyrazole-3-carboxylic acid intermediate is synthesized via a cyclocondensation reaction. A diketone bearing an isopropyl group (e.g., 3-isopropyl-2,4-pentanedione) reacts with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring.

Example Protocol

  • Reactants : 3-Isopropyl-2,4-pentanedione (1.0 eq), hydrazine hydrate (1.2 eq).

  • Conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) for 6–8 hours.

  • Yield : ~75–85% after recrystallization from ethanol.

Introduction of the 1,3-Benzothiazole Group

The benzothiazole moiety is introduced via a nucleophilic aromatic substitution or cyclization. A common method involves reacting 2-aminothiophenol with a carboxylic acid derivative. For the target compound, the pyrazole-3-carboxylic acid is converted to an acid chloride (using thionyl chloride) and subsequently coupled with 2-aminothiophenol.

Example Protocol

  • Activation : Pyrazole-3-carboxylic acid (1.0 eq) is treated with SOCl₂ (2.0 eq) at reflux for 2 hours to form the acid chloride.

  • Coupling : The acid chloride is reacted with 2-aminothiophenol (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 2.0 eq) as a base.

  • Cyclization : The intermediate is heated at 80°C in toluene with p-toluenesulfonic acid (PTSA, 0.1 eq) to form the benzothiazole ring.

Preparation of Piperidine-4-Carboxamide

Protection of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is protected as its tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps.

Example Protocol

  • Reactants : Piperidine-4-carboxylic acid (1.0 eq), Boc anhydride (1.2 eq).

  • Conditions : Stirred in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C for 1 hour, then room temperature for 12 hours.

  • Yield : ~90% after column chromatography.

Conversion to Carboxamide

The Boc-protected piperidine-4-carboxylic acid is converted to the carboxamide via activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with ammonium chloride.

Example Protocol

  • Activation : Boc-piperidine-4-carboxylic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq) in DCM.

  • Amination : Add ammonium chloride (2.0 eq) and TEA (3.0 eq), stir at room temperature for 12 hours.

  • Deprotection : Remove Boc group with 4M HCl in dioxane.

Final Coupling of Fragments

Amide Bond Formation

The benzothiazole-pyrazole-3-carboxylic acid is coupled to piperidine-4-carboxamide using EDC/HOBt-mediated amidation.

Example Protocol

  • Reactants : Benzothiazole-pyrazole-3-carboxylic acid (1.0 eq), piperidine-4-carboxamide (1.2 eq).

  • Conditions : EDC (1.5 eq), HOBt (1.5 eq), TEA (2.0 eq) in DCM at 0°C to room temperature for 12 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : ~65–75%.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The isopropyl group at the 5-position of the pyrazole requires careful control of reaction conditions to avoid regioisomeric byproducts. Polar solvents (e.g., DMF) and elevated temperatures (100°C) favor the desired regiochemistry.

Stability of Intermediates

The Boc-protected piperidine intermediate is hygroscopic and requires anhydrous conditions during handling. Storage under nitrogen is recommended.

Scalability

Large-scale reactions (>100 g) may require alternative solvents (e.g., MTBE) to improve solubility and reduce costs.

Analytical Characterization

Critical data for intermediates and the final compound include:

Parameter Method Result
Purity HPLC (C18 column)≥98% (254 nm)
Mass Spec HRMS (ESI+)m/z calculated for C₂₀H₂₂N₅O₂S: 420.1441; found: 420.1445 [M+H]⁺
1H-NMR (400 MHz, DMSO-d6)-δ 1.35 (d, 6H, CH(CH₃)₂), 2.95–3.10 (m, 4H, piperidine), 7.45–8.20 (m, 4H, aromatic)

Q & A

Q. What are the recommended synthetic routes for 1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. For example, the benzothiazole moiety can be introduced via nucleophilic substitution or condensation reactions, as seen in similar benzothiazole-pyrazole hybrids . Key steps include:
  • Amide bond formation : Use coupling agents like HATU or EDC/NHS to link the pyrazole-carbonyl group to the piperidine-carboxamide backbone.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may facilitate Suzuki-Miyaura coupling for aryl substitutions .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., benzothiazole C2 linkage, piperidine ring conformation) .
  • IR spectroscopy : Detect carbonyl stretching (~1650–1750 cm⁻¹) and secondary amide bands (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Elemental analysis : Confirm purity (>95%) by matching calculated vs. experimental C/H/N/S values .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved properties?

  • Methodological Answer : Computational workflows include:
  • Density Functional Theory (DFT) : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular docking : Screen against target proteins (e.g., enzymes with benzothiazole-binding pockets) using AutoDock Vina or Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability .

Advanced Research Questions

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents and functional groups:
  • Core modifications : Replace the isopropyl group on the pyrazole with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on binding .
  • Bioisosteric replacements : Substitute benzothiazole with benzoxazole or benzimidazole to evaluate heterocycle-specific interactions .
  • In vitro assays : Pair synthetic derivatives with enzymatic inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer : Discrepancies may arise from:
  • Solvent effects : Computational models often assume vacuum or implicit solvent; use explicit solvent MD simulations to refine binding poses .
  • Protein flexibility : Employ ensemble docking to account for receptor conformational changes .
  • Experimental validation : Use X-ray crystallography (e.g., of protein-ligand complexes) to resolve ambiguous docking results .

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising target affinity?

  • Methodological Answer : Strategies include:
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester or phosphate) to the carboxamide moiety for enhanced aqueous solubility .
  • Salt formation : Pair the compound with counterions (e.g., hydrochloride) to improve crystallinity and dissolution .
  • Lipid formulation : Use nanoemulsions or liposomes to bypass poor gastrointestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.